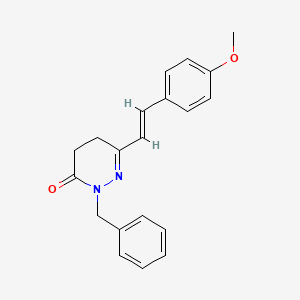
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (2-B6M4DHP) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the pyridazinone family and has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. 2-B6M4DHP has been studied for its potential applications in the fields of drug development, biochemistry, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Properties
Research into 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives has highlighted their potential as analgesic and anti-inflammatory agents. For example, the synthesis of new Mannich bases of arylpyridazinones demonstrated promising analgesic and anti-inflammatory activities. Among these compounds, a particular derivative exhibited potent analgesic activity, surpassing acetylsalicyclic acid in efficacy and displaying anti-inflammatory activity comparable to that of indometacin without causing gastric ulcerogenic effects. These findings suggest a positive structure-activity relationship within this series of pyridazinones, underlining their potential therapeutic applications (Gökçe et al., 2005).
Chemical Synthesis and Reactions
The chemical behavior and synthesis pathways of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives have been explored in various studies. For instance, the synthesis and reactions of some new pyridazinones were investigated, revealing moderate antibacterial activity against Gram-positive compounds for specific derivatives. This research contributes to our understanding of the chemical properties and potential applications of these compounds in creating new antibacterial agents (Abdel Ghani, 1991).
Vasorelaxant and Antiplatelet Activities
New pyridazinone derivatives have been synthesized and studied for their vasorelaxant and antiplatelet properties. The synthesis approach involved starting from alkyl furans and using oxidation with singlet oxygen, leading to the identification of compounds with significant biological activity. This research provides insight into the potential of pyridazinone derivatives in developing new treatments for cardiovascular diseases (Costas et al., 2010).
Anticancer Activity
The synthesis and evaluation of pyridazinone derivatives for anticancer activity have shown promising results. A series of novel derivatives bearing a benzenesulfonamide moiety demonstrated significant anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. One compound, in particular, showed exceptional activity with a GI(50) value of less than 0.1 μM against specific cell lines, indicating its potential as a lead compound for new anticancer agents (Rathish et al., 2012).
Propiedades
IUPAC Name |
2-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-12-8-16(9-13-19)7-10-18-11-14-20(23)22(21-18)15-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCJGHYKWGVHZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873600.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
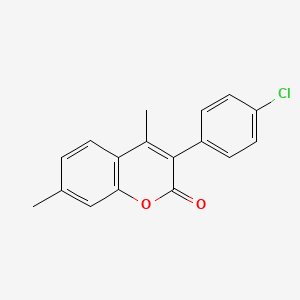
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)
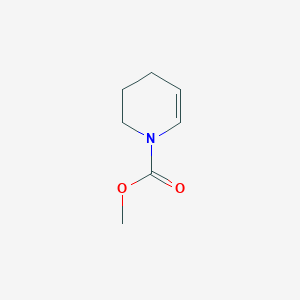
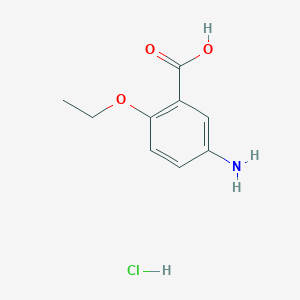

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
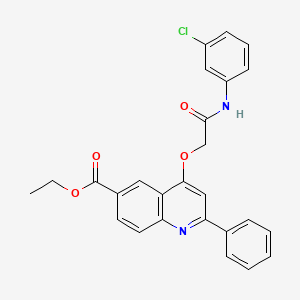
![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

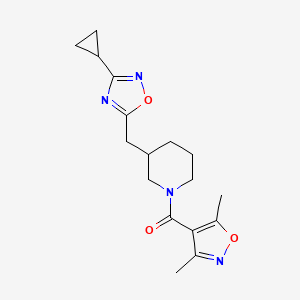
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)
